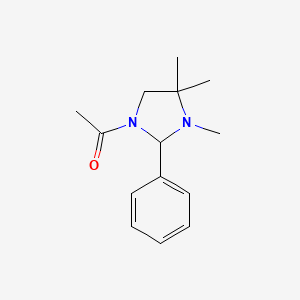
3-Chloro-4-(pyridin-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(pyridin-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a chlorine atom and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-4-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring or the benzoic acid moiety.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Applications De Recherche Scientifique
3-Chloro-4-(pyridin-4-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and metal-organic frameworks (MOFs).
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(pyridin-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Lacks the chlorine substituent, affecting its reactivity and binding properties.
4-(Pyridin-4-yl)benzoic acid: Differently substituted, leading to variations in chemical behavior and applications
Uniqueness
3-Chloro-4-(pyridin-4-yl)benzoic acid is unique due to the presence of both a chlorine atom and a pyridine ring, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C12H8ClNO2 |
|---|---|
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
3-chloro-4-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H8ClNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16) |
Clé InChI |
VFPWJRWWOZUCRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)Cl)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)







![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
